(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(indolin-1-yl)methanone
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Overview
Description
(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(indolin-1-yl)methanone is a complex organic compound that features a combination of a chlorinated phenyl group, a pyrrolidine sulfonyl group, and an indole moiety
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been reported to have target selectivity characterized by the pyrrolidine ring and its derivatives .
Mode of Action
The pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
The design of new molecules often starts by studying the binding conformation of similar compounds, which can be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(indolin-1-yl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the chlorination of a phenyl ring followed by the introduction of a pyrrolidine sulfonyl group. The final step involves the coupling of the indole moiety with the chlorinated phenyl-pyrrolidine sulfonyl intermediate under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(indolin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development.
Medicine: Its structural features suggest potential use in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin, are well-known for their biological activity.
Chlorinated Phenyl Compounds: These include various pharmaceuticals and agrochemicals that feature chlorinated aromatic rings.
Pyrrolidine Sulfonyl Compounds: These are often used in medicinal chemistry for their ability to enhance the solubility and bioavailability of drugs.
Uniqueness
What sets (4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(indolin-1-yl)methanone apart is the combination of these three distinct functional groups in a single molecule. This unique structure may confer specific properties, such as enhanced binding affinity to certain biological targets or improved stability under various conditions.
Properties
IUPAC Name |
(4-chloro-3-pyrrolidin-1-ylsulfonylphenyl)-(2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c20-16-8-7-15(13-18(16)26(24,25)21-10-3-4-11-21)19(23)22-12-9-14-5-1-2-6-17(14)22/h1-2,5-8,13H,3-4,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLLGSONPOTBDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCC4=CC=CC=C43)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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